N'-hydroxy-2-methylprop-2-enimidamide
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Overview
Description
N’-hydroxy-2-methylprop-2-enimidamide is a chemical compound with the molecular formula C₄H₈N₂O and a molecular weight of 100.12 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methylprop-2-enimidamide typically involves the reaction of 2-methylprop-2-enimidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of N’-hydroxy-2-methylprop-2-enimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2-methylprop-2-enimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methylprop-2-enimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N’-hydroxy-2-methylprop-2-enimidamide can be compared with other similar compounds such as:
- N’-hydroxy-2-methylprop-2-enamide
- N’-hydroxy-2-methylprop-2-enhydrazide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. N’-hydroxy-2-methylprop-2-enimidamide is unique due to its specific combination of functional groups, which imparts distinct properties and applications.
Properties
IUPAC Name |
N'-hydroxy-2-methylprop-2-enimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3(2)4(5)6-7/h7H,1H2,2H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLTYDYDUBBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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